1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose
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Overview
Description
1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a ribose backbone substituted with methoxy and chlorobenzoyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose typically involves multi-step organic reactions. One common method includes the protection of the ribose hydroxyl groups, followed by selective substitution reactions to introduce the methoxy and chlorobenzoyl groups. The final deprotection step yields the desired compound. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobenzoyl groups can be reduced to form benzyl alcohol derivatives.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methoxy-3,5-Bis-(4-bromobenzoyl)-2-Deoxy-D-Ribose: Similar structure but with bromine atoms instead of chlorine.
1-Methoxy-3,5-Bis-(4-fluorobenzoyl)-2-Deoxy-D-Ribose: Fluorine atoms replace chlorine atoms.
1-Methoxy-3,5-Bis-(4-methylbenzoyl)-2-Deoxy-D-Ribose: Methyl groups instead of chlorine atoms.
Uniqueness: 1-Methoxy-3,5-Bis-(4-chlorobenzoyl)-2-Deoxy-D-Ribose is unique due to the presence of chlorobenzoyl groups, which impart distinct chemical reactivity and potential biological activity. The specific arrangement of these groups on the ribose backbone differentiates it from other similar compounds and influences its overall properties and applications.
Properties
IUPAC Name |
[(2R,3S)-3-(4-chlorobenzoyl)oxy-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O6/c1-25-18-10-16(28-20(24)13-4-8-15(22)9-5-13)17(27-18)11-26-19(23)12-2-6-14(21)7-3-12/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPJXIHFSQOKW-MYFVLZFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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